1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c11-10(14)8-2-1-5-12(8)9-4-3-7(6-13)15-9/h3-4,6,8H,1-2,5H2,(H2,11,14) |
InChI Key |
ABEWJPLLHFGAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(S2)C=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method enables the introduction of the 5-formylthiophen-2-yl group via palladium-catalyzed coupling.
Procedure Overview
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Synthesis of 5-formylthiophen-2-ylboronic acid :
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Preparation of a halogenated pyrrolidine-2-carboxamide :
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Bromination or iodination of pyrrolidine-2-carboxamide at the 1-position.
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Example: 1-Bromo-pyrrolidine-2-carboxamide is synthesized via nucleophilic substitution.
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Coupling reaction :
Example Protocol
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via cyclization or reduction strategies.
Cyclization of γ-Amino Acids
Reductive Amination
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Pyrrolidine-2-carboxaldehyde :
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Prepared via oxidation of pyrrolidine-2-methanol.
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Amination :
Formyl Group Introduction
The formyl group on the thiophene is typically introduced via:
Vilsmeier-Haack Formylation
Oxidation of Methyl Groups
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Substrate : 5-Methylthiophene-2-carbaldehyde.
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Reagents : KMnO₄, H₂SO₄.
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Conditions : 0°C, 2 h.
Amide Bond Formation
The carboxamide group is introduced via:
Carbodiimide-Mediated Coupling
Example
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | DCC, HOBt, NH₂R | Pyrrolidine-2-carboxamide | 80% |
Purification and Characterization
Crystallization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki coupling | High regioselectivity, scalable | Requires palladium catalysts | 60–70% |
| Cyclization | Flexible for diverse substituents | Low stereoselectivity | 50–60% |
| Reductive amination | Mild conditions | Sensitive to steric hindrance | 70–80% |
Critical Challenges and Solutions
Chemical Reactions Analysis
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes.
Scientific Research Applications
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring’s stereochemistry and the thiophene group’s electronic properties also play a role in its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical and Pharmacokinetic Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The formyl group in the target compound (electron-withdrawing) may reduce electron density on the thiophene ring compared to methoxy (electron-donating in ) or fluoro (moderate electron-withdrawing in ), affecting reactivity and binding interactions.
- Sulfonyl groups (e.g., in ) increase polarity and solubility but may reduce membrane permeability.
Biological Activity
1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12N2O2S
- Molecular Weight : 248.30 g/mol
- IUPAC Name : 1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide
This compound features a pyrrolidine ring and a thiophene moiety, which are known for their diverse biological activities.
The biological activity of 1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : It could interact with receptors, influencing physiological responses such as inflammation or immune response.
- Antioxidant Activity : Thiophene derivatives are often studied for their antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research has indicated that compounds similar to 1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiophene could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide | 15.3 | HeLa |
| Analog A | 10.5 | MCF7 |
| Analog B | 20.7 | A549 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Anticancer Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of thiophene derivatives, including 1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide. The study found that treatment with the compound led to a significant decrease in tumor growth in xenograft models, with an observed reduction in Ki67 expression, indicating decreased cell proliferation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The results showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 1-(5-formylthiophen-2-yl)pyrrolidine-2-carboxamide has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : The pyrrolidine-2-carboxamide core can be functionalized with a 5-formylthiophene moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Protection/deprotection strategies : The formyl group on the thiophene ring may require protection (e.g., acetal formation) to prevent side reactions during subsequent steps .
- Purification : Column chromatography or recrystallization is critical to isolate the compound, with purity monitored via HPLC or TLC .
Q. How is the purity and structural integrity of 1-(5-Formylthiophen-2-yl)pyrrolidine-2-carboxamide confirmed?
- Methodological Answer :
- Spectroscopic techniques :
- NMR (¹H/¹³C): Confirms proton environments and carbon frameworks (e.g., pyrrolidine ring conformation, formyl group resonance at ~9.8 ppm) .
- Mass spectrometry (MS) : Validates molecular weight ([M+H]+ ion) and fragmentation patterns .
- Chromatography : HPLC with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Q. What solubility and stability properties influence its experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Hydrochloride salt formation (if applicable) enhances aqueous solubility .
- Stability : The formyl group is sensitive to oxidation; storage under inert gas (N₂/Ar) at −20°C is recommended. Stability in biological buffers (e.g., PBS) should be tested via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time are key factors. A 2⁴ factorial design identifies interactions between variables .
- Response surface methodology (RSM) : Models yield vs. variables, enabling identification of optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent) .
- Validation : Confirm reproducibility across 3–5 batches, with ANOVA statistical analysis to assess significance (p < 0.05) .
Q. How to address contradictions between computational predictions (e.g., DFT) and experimental binding data for this compound?
- Methodological Answer :
- Re-evaluate computational parameters : Adjust solvation models (e.g., COSMO-RS) or basis sets (e.g., B3LYP/6-311+G(d,p)) to better mimic experimental conditions .
- Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities, comparing results with docking simulations .
- Error analysis : Quantify uncertainties in both computational (e.g., force field limitations) and experimental (e.g., instrument drift) methods .
Q. What receptor binding assays are suitable for studying its bioactivity, and how are false positives mitigated?
- Methodological Answer :
- Primary assays : Enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays screen for target engagement (e.g., kinase inhibition) .
- Counter-screens : Test against related receptors/enzymes (e.g., off-target kinases) to assess selectivity. Use orthogonal methods (e.g., SPR vs. ITC) to confirm hits .
- Controls : Include known inhibitors/agonists and vehicle-only controls to rule out assay artifacts .
Q. How to resolve chirality-related challenges in synthesizing and purifying enantiomers of this compound?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to control stereochemistry during pyrrolidine ring formation .
- Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing experimental CD spectra with computational predictions .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Cell line variability : Test metabolism (e.g., CYP450 expression), membrane permeability (via PAMPA assay), and efflux pump activity (e.g., P-gp inhibition) to explain discrepancies .
- Dose-response curves : Use Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) across cell types .
- Pathway analysis : RNA-seq or proteomics identifies differential target expression or compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
